molecular formula C14H20O4 B13880100 Methyl 2-(4-butoxyphenyl)-2-methoxyacetate

Methyl 2-(4-butoxyphenyl)-2-methoxyacetate

Cat. No.: B13880100
M. Wt: 252.31 g/mol
InChI Key: JNRYFTLFBQBZJG-UHFFFAOYSA-N
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Description

Methyl 2-(4-butoxyphenyl)-2-methoxyacetate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenylacetic acid and is characterized by the presence of a butoxy group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-butoxyphenyl)-2-methoxyacetate typically involves the esterification of 4-butoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-butoxyphenyl)-2-methoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

    Oxidation: 4-butoxyphenylacetic acid

    Reduction: 2-(4-butoxyphenyl)-2-methoxyethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-(4-butoxyphenyl)-2-methoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-(4-butoxyphenyl)-2-methoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The butoxy and methoxy groups may influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Methyl 2-(4-butoxyphenyl)-2-methoxyacetate can be compared with other similar compounds such as:

    Methyl 2-(4-methoxyphenyl)-2-methoxyacetate: This compound lacks the butoxy group, which may affect its reactivity and applications.

    Methyl 2-(4-ethoxyphenyl)-2-methoxyacetate: The presence of an ethoxy group instead of a butoxy group can influence the compound’s physical and chemical properties.

    Methyl 2-(4-propoxyphenyl)-2-methoxyacetate: Similar to the butoxy derivative, but with a shorter alkyl chain, which may affect its solubility and reactivity.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 2-(4-butoxyphenyl)-2-methoxyacetate

InChI

InChI=1S/C14H20O4/c1-4-5-10-18-12-8-6-11(7-9-12)13(16-2)14(15)17-3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

JNRYFTLFBQBZJG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)OC)OC

Origin of Product

United States

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